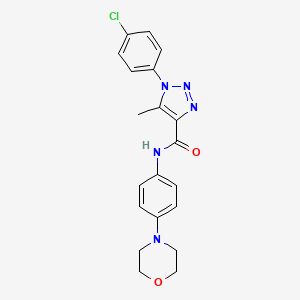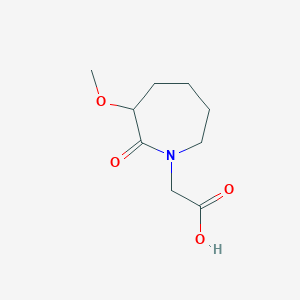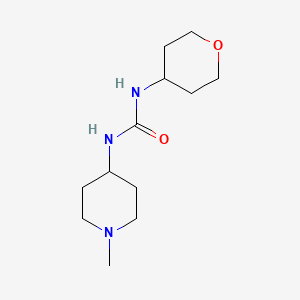
1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The SMILES string for this compound is CN1CCC(N2CCC(CC2)N)CC1 . This indicates that the compound contains a piperidine ring and a pyran ring, both of which are common structures in organic chemistry.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Hydrogel Formation and Properties
G. Lloyd and J. Steed (2011) explored the formation of hydrogels using urea derivatives, highlighting how the identity of anions can influence the gel's physical properties such as morphology and rheology. Their research underscores the potential of urea compounds in creating tunable materials for various applications, ranging from drug delivery systems to scaffoldings in tissue engineering (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
A study by G. Brahmachari and B. Banerjee (2014) demonstrated the utility of urea as an eco-friendly catalyst in the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This highlights the role of urea derivatives in facilitating environmentally benign synthetic pathways for constructing complex molecules, which could have implications in pharmaceutical development and materials science (Brahmachari & Banerjee, 2014).
Anticancer Potential
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas for their cytotoxicity against human adenocarcinoma cells by R. Gaudreault et al. (1988) illustrate the potential of urea derivatives as anticancer agents. This study contributes to the ongoing search for novel chemotherapeutics, showing how structural modifications of urea compounds can influence their biological activities (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Agricultural Chemistry
Antonio Jacinto Demuner et al. (2009) investigated the phytotoxic activity of pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one, providing insights into how urea derivatives can be used to develop more effective herbicides. Their work emphasizes the importance of chemical synthesis in creating compounds with potential applications in managing weed growth in agriculture (Demuner, Valente, Barbosa, Rathi, Donohoe, & Thompson, 2009).
特性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-15-6-2-10(3-7-15)13-12(16)14-11-4-8-17-9-5-11/h10-11H,2-9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWILLXLSHSMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)
![2-Chloro-N-[1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl]propanamide](/img/structure/B2433844.png)
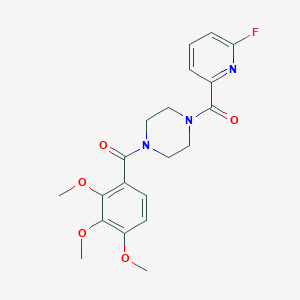


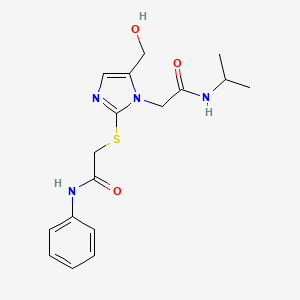
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433853.png)
